molecular formula C25H18ClN3O2S B15000150 3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

Cat. No.: B15000150
M. Wt: 459.9 g/mol
InChI Key: OVCIKZWGXPERKC-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a thiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C25H18ClN3O2S

Molecular Weight

459.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C25H18ClN3O2S/c1-15-2-4-16(5-3-15)12-20-14-27-25(32-20)28-24(30)18-8-11-22-21(13-18)23(31-29-22)17-6-9-19(26)10-7-17/h2-11,13-14H,12H2,1H3,(H,27,28,30)

InChI Key

OVCIKZWGXPERKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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